
alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitriles with reactive cumulenes. This reaction can be facilitated by microwave irradiation, which enhances the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound often involves large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like alpha-amylase and alpha-glucosidase, preventing their normal function. This inhibition can lead to a decrease in the breakdown of complex carbohydrates into glucose, which is beneficial in managing diabetes .
Comparación Con Compuestos Similares
1-Phenyl-1H-1,2,4-triazole: Shares the triazole ring structure but lacks the propanamine side chain.
1-Phenyl-1H-1,2,3-triazole: Another triazole derivative with a different nitrogen arrangement.
2,2′-(1-Phenyl-1H-1,2,4-triazole-3,5-diyl)diphenol: Known for its electronic properties and used in organic electronics.
Uniqueness: Alpha-Phenyl-1H-1,2,4-triazole-1-propanamine Hydrochloride is unique due to its specific structure, which combines the triazole ring with a propanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C11H15ClN4 |
|---|---|
Peso molecular |
238.72 g/mol |
Nombre IUPAC |
1-phenyl-3-(1,2,4-triazol-1-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c12-11(10-4-2-1-3-5-10)6-7-15-9-13-8-14-15;/h1-5,8-9,11H,6-7,12H2;1H |
Clave InChI |
QZNJFXPJLYISTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCN2C=NC=N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


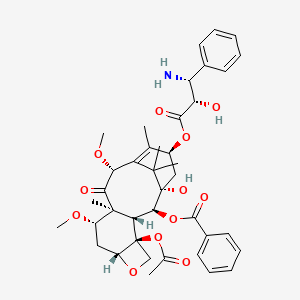
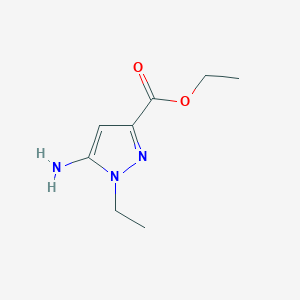

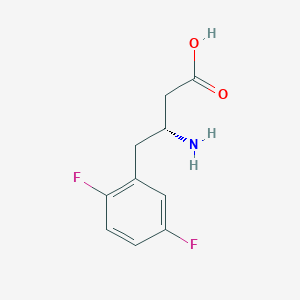
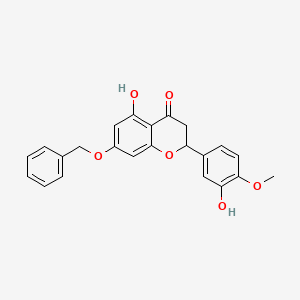
![Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate](/img/structure/B13858106.png)
![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)
![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
![10-Desacetyl-beta-[(ethoxycarbonyl)amino] Paclitaxel](/img/structure/B13858121.png)
![3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
![tert-butyl N-[(3-pyrrolidin-1-ylphenyl)methyl]carbamate](/img/structure/B13858123.png)
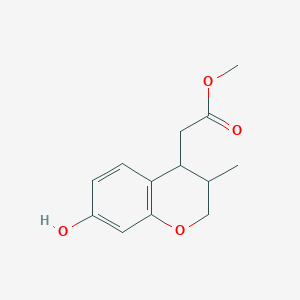
![tert-Butyl-3-chloropropyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13858130.png)
![[4-(2,2,3,3-tetrafluoropropoxy)phenyl]hydrazine Hydrochloride](/img/structure/B13858135.png)
